molecular formula C14H21N3O4 B103588 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) CAS No. 19351-42-9

1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester)

Cat. No. B103588
CAS RN: 19351-42-9
M. Wt: 295.33 g/mol
InChI Key: OQPPZPMITISRLR-UHFFFAOYSA-N
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Description

1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester), also known as PPDC, is a chemical compound that belongs to the class of carbamates. It is synthesized from 1,3-diaminopropane and phenyl isocyanate, and is widely used in scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) involves the formation of a covalent bond between the carbamate group of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) and the active site of CA. This results in the inhibition of CA activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This mechanism has been extensively studied using X-ray crystallography and other biochemical techniques.

Biochemical And Physiological Effects

1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of aqueous humor in the eye, making it a potential treatment for glaucoma. It has also been shown to reduce the growth of cancer cells in vitro, making it a potential anticancer agent. In addition, 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has several advantages for lab experiments. It is a potent and selective inhibitor of CA, making it a valuable tool for studying the role of CA in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to the use of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) in lab experiments. It is a relatively unstable compound and can decompose over time, leading to inaccurate results. In addition, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester). One area of interest is the development of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) derivatives with improved stability and selectivity. Another area of interest is the use of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) as a potential treatment for glaucoma and other ocular diseases. Finally, the role of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) in cancer treatment and prevention is an area of active research, with several studies underway to investigate its potential anticancer properties.
Conclusion
In conclusion, 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) is a valuable tool for scientific research due to its unique properties as a potent inhibitor of CA. It has a wide range of potential applications in the fields of ophthalmology, oncology, and inflammatory diseases, among others. While there are limitations to its use in lab experiments, ongoing research is focused on developing improved derivatives and exploring new areas of application.

Synthesis Methods

1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) is synthesized by reacting 1,3-diaminopropane with phenyl isocyanate in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and yields 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) as a white crystalline solid. The purity of the compound can be determined by thin layer chromatography (TLC) or high-performance liquid chromatography (HPLC) techniques.

Scientific Research Applications

1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme carbonic anhydrase (CA), which is involved in the regulation of acid-base balance in the body. 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been shown to inhibit the activity of CA isoforms I, II, and IV, with IC50 values in the micromolar range. This makes it a valuable tool for studying the role of CA in various biological processes.

properties

CAS RN

19351-42-9

Product Name

1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester)

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

3-[N-(3-carbamoyloxypropyl)anilino]propyl carbamate

InChI

InChI=1S/C14H21N3O4/c15-13(18)20-10-4-8-17(9-5-11-21-14(16)19)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,15,18)(H2,16,19)

InChI Key

OQPPZPMITISRLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N

Canonical SMILES

C1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N

Other CAS RN

19351-42-9

Origin of Product

United States

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